molecular formula C24H28FN3O3 B2657867 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1234910-00-9

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B2657867
CAS No.: 1234910-00-9
M. Wt: 425.504
InChI Key: RVEYJJAHORVWAP-UHFFFAOYSA-N
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Description

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H28FN3O3 and its molecular weight is 425.504. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibition and Drug Metabolism

Research into the selectivity and potency of chemical inhibitors, especially in the context of Cytochrome P450 enzymes, is crucial. Chemical inhibitors play a significant role in understanding drug-drug interactions and optimizing drug metabolism. Studies, such as the one by Khojasteh et al. (2011), delve into the selectivity of inhibitors against various CYP isoforms, essential for predicting potential drug interactions (Khojasteh et al., 2011).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

The therapeutic potential of D2 receptor modulators in treating disorders such as schizophrenia, Parkinson's disease, and depression highlights the importance of specific molecular frameworks in drug development. Jůza et al. (2022) provide an overview of the structure, function, and pharmacology of novel D2 receptor ligands developed over the last decade, emphasizing the critical role of specific moieties for high D2R affinity (Jůza et al., 2022).

1,3,4-Oxadiazole and Therapeutic Worth

The exploration of 1,3,4-oxadiazole derivatives by Verma et al. (2019) sheds light on the therapeutic applications of compounds featuring this structural motif. Such derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, and antibacterial properties, demonstrating the potential of specific chemical structures in drug design (Verma et al., 2019).

Nucleophilic Aromatic Substitution and Nitro-Group

The study of nucleophilic aromatic substitution reactions, especially involving nitro-group substitutions as discussed by Pietra and Vitali (1972), is foundational in synthetic chemistry. Such reactions enable the creation of diverse molecular architectures, including pharmacologically active compounds (Pietra & Vitali, 1972).

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3/c1-16(2)18-7-9-19(10-8-18)27-23(30)22(29)26-15-17-11-13-28(14-12-17)24(31)20-5-3-4-6-21(20)25/h3-10,16-17H,11-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYJJAHORVWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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